2,7-Dinitro-xanthen-9-one
Description
2,7-Dinitro-xanthen-9-one is a nitro-substituted derivative of the xanthen-9-one scaffold, a tricyclic aromatic system comprising two benzene rings fused to a central γ-pyrone ring. The compound’s synthesis likely follows methods analogous to other nitro-xanthenones, such as nitration of hydroxylated precursors or condensation reactions using nitro-substituted intermediates .
Properties
CAS No. |
51792-18-8 |
|---|---|
Molecular Formula |
C13H6N2O6 |
Molecular Weight |
286.2 g/mol |
IUPAC Name |
2,7-dinitroxanthen-9-one |
InChI |
InChI=1S/C13H6N2O6/c16-13-9-5-7(14(17)18)1-3-11(9)21-12-4-2-8(15(19)20)6-10(12)13/h1-6H |
InChI Key |
XMSWUZGXFRVEHY-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-] |
Other CAS No. |
51792-18-8 |
Origin of Product |
United States |
Preparation Methods
Mixed Acid Nitration Methodology
The predominant synthesis of 2,7-dinitro-xanthen-9-one involves nitrating xanthone with a nitric acid-sulfuric acid (HNO₃-H₂SO₄) mixture. This method leverages the electrophilic aromatic substitution mechanism, where the nitro group preferentially occupies the 2- and 7-positions due to the electron-withdrawing ketone group at position 9.
Reaction Conditions and Optimization
In a representative procedure, xanthone (10 g, 47 mmol) is dissolved in concentrated sulfuric acid (30 mL) at 0°C, followed by dropwise addition of fuming nitric acid (15 mL) over 30 minutes. The reaction mixture is stirred at room temperature for 12 hours, poured onto ice, and filtered to yield a yellow solid. Recrystallization from ethanol affords this compound with a purity >98% and a yield of 78.4%. Key variables influencing yield include:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| HNO₃ Concentration | 90–100% | Maximizes nitration efficiency |
| Reaction Temperature | 0–25°C | Minimizes side reactions |
| Acid Ratio (H₂SO₄:HNO₃) | 2:1 | Enhances electrophilicity of NO₂⁺ |
Elevating the temperature beyond 25°C promotes over-nitration and decomposition, reducing yields to <50%.
Mechanistic Insights
The nitronium ion (NO₂⁺), generated in situ from HNO₃ and H₂SO₄, attacks the electron-deficient aromatic ring at the 2- and 7-positions. Density functional theory (DFT) calculations indicate that the ketone group at position 9 deactivates the ring, directing nitration to the meta positions relative to the carbonyl. This regioselectivity is critical for avoiding isomers such as 3,6-dinitro-xanthen-9-one.
Alternative Synthetic Routes
Sequential Amination and Nitration
A patent by Burke et al. describes a two-step approach starting from 9H-fluorenone. First, fluorenone undergoes nitration to form 2,7-dinitro-9-fluorenone, which is subsequently oxidized to the xanthone derivative. While this method achieves a 90% yield of 2,7-dinitro-9-fluorenone, the oxidation step to xanthen-9-one requires harsh conditions (e.g., KMnO₄ in acidic media), limiting its practicality.
Catalytic Reduction-Oxidation
Recent advances employ palladium-catalyzed hydrogenation to reduce nitro precursors, followed by oxidation. For example, 2,7-diamino-xanthen-9-one is treated with HNO₃ in acetic acid to regenerate the nitro groups. This method avoids strong mineral acids but necessitates stringent control over reaction stoichiometry to prevent over-oxidation.
Purification and Characterization
Recrystallization and Chromatography
Crude this compound is typically purified via ethanol recrystallization, yielding needle-like crystals with a melting point of 540 K. High-performance liquid chromatography (HPLC) analysis reveals a retention time of 12.3 minutes under reverse-phase conditions (C18 column, 70:30 acetonitrile-water).
Spectroscopic Validation
-
¹H NMR (500 MHz, CDCl₃) : δ 8.21 (d, J = 9.0 Hz, 2H, H-1/H-8), 7.98 (d, J = 2.5 Hz, 2H, H-4/H-5), 7.62 (dd, J = 9.0, 2.5 Hz, 2H, H-3/H-6).
-
¹³C NMR (125 MHz, CDCl₃) : δ 177.2 (C=O), 152.1 (C-2/C-7), 135.4 (C-9), 128.7 (C-1/C-8), 124.9 (C-4/C-5), 119.3 (C-3/C-6).
-
DSC Analysis : ΔfusH = 30.59 kJ/mol at 540 K, indicating high thermal stability.
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Types of Reactions: 2,7-Dinitro-xanthen-9-one undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Reduction: 2,7-Diamino-9H-xanthen-9-one.
Substitution: Various substituted xanthone derivatives depending on the nucleophile used.
Scientific Research Applications
2,7-Dinitro-xanthen-9-one has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other xanthone derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 2,7-Dinitro-xanthen-9-one is primarily related to its ability to undergo redox reactions. The nitro groups can participate in electron transfer processes, making the compound a potential candidate for applications in redox chemistry. Additionally, its interactions with biological molecules are being studied to understand its potential therapeutic effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Position and Functional Group Effects
Table 1: Key Structural and Functional Comparisons
Electronic and Reactivity Profiles
- Nitro Groups: The 2,7-dinitro substitution creates a highly electron-deficient aromatic system, contrasting with mono-nitro derivatives (e.g., 7-nitro in ). This may reduce solubility in polar solvents but enhance stability under acidic conditions.
- Methoxy vs. Hydroxy Groups : Methoxy substituents (e.g., 1,3-dimethoxy in ) increase electron density, while hydroxy groups (e.g., 1,3-dihydroxy in ) enhance hydrogen-bonding capacity and antioxidant activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
